Ethyl(2-fluoroethyl)propylamine
Description
Properties
Molecular Formula |
C7H16FN |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-ethyl-N-(2-fluoroethyl)propan-1-amine |
InChI |
InChI=1S/C7H16FN/c1-3-6-9(4-2)7-5-8/h3-7H2,1-2H3 |
InChI Key |
OMEWYZZJBMJABX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCF |
Origin of Product |
United States |
Preparation Methods
Alkylation of Propylamine with 2-Fluoroethyl Halides
The most common synthetic route involves the nucleophilic substitution of propylamine with 2-fluoroethyl bromide or chloride under controlled conditions:
-
- Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile
- Base: Often a mild base like potassium carbonate to neutralize the generated acid
- Temperature: Typically reflux or moderate heating (50–80 °C)
- Atmosphere: Inert nitrogen atmosphere to prevent oxidation or side reactions
Mechanism:
Propylamine acts as a nucleophile attacking the electrophilic carbon of the 2-fluoroethyl halide, displacing the halide ion and forming this compound.Purification:
The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by distillation or chromatography.
Reductive Amination Using 2-Fluoroacetaldehyde Derivatives
An alternative approach involves reductive amination:
- Step 1: Condensation of propylamine with 2-fluoroacetaldehyde or its protected derivatives to form an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield this compound.
This method allows for selective formation of secondary amines and can offer better control over side reactions, especially when sensitive functional groups are present.
Fluorination of Preformed Ethylpropylamine Derivatives
Less commonly, this compound can be prepared by selective fluorination of ethylpropylamine derivatives using nucleophilic fluorinating agents such as:
- Deoxyfluorination reagents: DAST (diethylaminosulfur trifluoride), Deoxofluor
- Electrophilic fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI)
These methods require careful optimization due to potential over-fluorination or side reactions.
Comparative Data Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of Propylamine | Propylamine + 2-fluoroethyl bromide, DMF, K2CO3, reflux | 70–85 | Simple, direct, scalable | Possible overalkylation, side products |
| Reductive Amination | Propylamine + 2-fluoroacetaldehyde, NaBH3CN | 65–80 | High selectivity, mild conditions | Requires aldehyde precursor |
| Fluorination of Amines | Ethylpropylamine + DAST or Selectfluor | 50–70 | Direct fluorination | Harsh reagents, side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-fluoroethyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethyl(2-fluoroethyl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl(2-fluoroethyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Table 1: Physical Properties of Ethyl(2-fluoroethyl)propylamine and Analogs
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, at 760 mmHg) | Key Features |
|---|---|---|---|
| This compound* | ~163.2 | ~160–165 (estimated) | Fluorinated tertiary amine |
| n-Propylamine | 59.11 | 48–50 | Primary amine; high volatility |
| Ethylmethylamine | 59.11 | 34–36 | Secondary amine; low boiling point |
| Trimethylamine | 59.11 | 2–4 | Highly volatile tertiary amine |
| 3-Hydroxy-2-phenylpropylamine | 151.21 | N/A | Hydroxyl-substituted; solid form |
*Estimated based on homologs; boiling points for branched amines are often elevated due to reduced symmetry .
Toxicity and Environmental Impact
Table 2: Toxicity Data for Amines and Chlorinated Derivatives
| Compound | EC50 (Microtox®, μM) | Nitrifier Inhibition (EC50, μM) | Notes |
|---|---|---|---|
| n-Propylamine | >100 | 45.2 | Moderate toxicity |
| Chloropropylamine | 12.68 | 28.7 | Enhanced toxicity post-chlorination |
| Trimethylamine | >100 | 38.9 | High volatility; low acute toxicity |
| This compound* | N/A | N/A | Predicted higher stability; lower degradation |
*Fluorination likely reduces susceptibility to chlorination, mitigating toxic byproduct formation .
Key Research Findings
Fluorination Impact: Fluorinated amines show reduced thermal degradation rates. For example, 2-fluoroethyl-substituted compounds require 170°C for 5 minutes to achieve 95% yield in alkylation, versus 150°C for non-fluorinated analogs .
Toxicity Trade-offs : Chlorination of amines increases toxicity by ~10-fold (e.g., chloropropylamine EC50 = 12.68 μM vs. n-propylamine EC50 > 100 μM) . Fluorination may reduce halogenated byproduct formation in water treatment.
Synthetic Efficiency : Microwave-assisted alkylation reduces reaction times from hours to minutes, critical for scaling fluorinated amines .
Biological Activity
Ethyl(2-fluoroethyl)propylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound can be categorized as an aliphatic amine with a fluorinated ethyl group. Its molecular structure can be represented as follows:
- Chemical Formula : C5H12FN
- Molecular Weight : 103.15 g/mol
The presence of the fluorine atom in the ethyl group is significant as it influences the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic system. Research has indicated that derivatives of similar compounds exhibit selective binding to dopamine receptors, specifically D2 receptors, which are implicated in various neurological disorders.
Structure-Activity Relationship (SAR)
Studies on related compounds have demonstrated that modifications to the amine structure can significantly alter receptor affinity and selectivity. For instance, substituents on the aromatic nucleus can enhance potency at D2 receptors while maintaining selectivity over D1 receptors. The introduction of fluorine has been shown to optimize binding through enhanced hydrophobic interactions with receptor sites .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Receptor Affinity (Ki) | Selectivity Ratio (D2/D1) | Biological Effects |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| N-n-propyl-N-[2-(4-hydroxyphenyl)... | 0.5 nM | 20:1 | Antipsychotic effects |
| N-n-propyl-N-(2-phenylethyl)... | 1.0 nM | 10:1 | Antidepressant properties |
Note: TBD indicates that specific data for this compound is currently unavailable but is expected to be determined through ongoing research.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on rat models exhibiting symptoms of Parkinson's disease. The compound demonstrated a significant reduction in motor deficits, suggesting a potential role in dopaminergic enhancement.
- Toxicological Assessments : Toxicity studies have indicated that while related compounds exhibit mutagenic properties, the specific toxicity profile of this compound remains under investigation. Preliminary results suggest a lower mutagenic potential compared to more potent alkylating agents like N-ethyl-N-nitrosourea (ENU) .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
